AFDye 430 Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

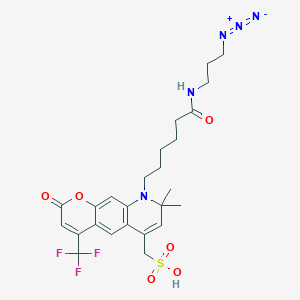

Molecular Formula |

C25H30F3N5O6S |

|---|---|

Molecular Weight |

585.6 g/mol |

IUPAC Name |

[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |

InChI |

InChI=1S/C25H30F3N5O6S/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38) |

InChI Key |

MWEJBBNFGSGSAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(C2=C(N1CCCCCC(=O)NCCCN=[N+]=[N-])C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

AFDye 430 Azide: A Technical Guide to Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of AFDye 430 Azide, a versatile fluorescent probe for the precise labeling of biomolecules. We will delve into the underlying principles of click chemistry, provide detailed experimental protocols, and present key quantitative data to empower researchers in their scientific endeavors.

Core Mechanism of Action: The Power of Click Chemistry

This compound is a bright, green-fluorescent probe that leverages the power of "click chemistry" for its mechanism of action. This family of reactions is characterized by high yields, stereospecificity, and the absence of interfering byproducts, making them ideal for biological applications.[1] The azide moiety on the AFDye 430 molecule allows it to specifically react with alkyne-functionalized biomolecules through two primary bioorthogonal pathways: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][4]

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for conjugating azides and terminal alkynes.[5] In this reaction, a copper(I) catalyst facilitates the formation of a stable triazole linkage between the this compound and an alkyne-modified target molecule.[6][7] This reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for labeling a wide range of biomolecules, including proteins and nucleic acids.[1][6]

References

- 1. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. AF 430 azide_TargetMol [targetmol.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

AFDye 430 Azide: A Technical Guide to Fluorescent Labeling via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AFDye 430 Azide, a versatile fluorescent probe for the labeling and detection of biomolecules. This document details its physicochemical properties, experimental protocols for its application in click chemistry, and visual representations of the underlying workflows.

Core Properties of this compound

This compound is a water-soluble, green-fluorescent probe activated with an azide group. This functional group allows for its covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne group through click chemistry reactions. It is a bright and photostable dye, making it well-suited for a variety of fluorescence-based applications.[1][2][3] AFDye 430 is structurally identical to Alexa Fluor® 430 and spectrally similar to other dyes like CF® 430.[1]

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | 430 - 432 nm | [1] |

| Emission Maximum (λem) | 537 - 542 nm | [1][4] |

| Molar Extinction Coefficient (ε) | 15,000 cm⁻¹M⁻¹ | [1] |

| Molecular Weight | 585.6 g/mol | [1] |

| Purity | >95% (HPLC) | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Storage Conditions | -20°C, Desiccated, Protected from light | [1][4] |

Principles of Labeling with this compound

This compound is primarily utilized in two types of click chemistry reactions for bioconjugation:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction occurs between the azide group of AFDye 430 and a terminal alkyne on a target biomolecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5][6] A ligand such as THPTA or TBTA is often used to stabilize the copper(I) catalyst and protect the biomolecules from oxidative damage.[5][7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that relies on the high ring strain of a cyclooctyne derivative (e.g., DBCO or BCN) incorporated into the target biomolecule.[4][8] The azide on AFDye 430 reacts readily with the strained alkyne to form a stable triazole linkage without the need for a metal catalyst, making it ideal for applications in living cells where copper toxicity is a concern.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for key applications of this compound.

Labeling of Alkyne-Modified Oligonucleotides and DNA (CuAAC)

This protocol describes the labeling of oligonucleotides or DNA that have been synthesized to contain a terminal alkyne modification.

Materials:

-

Alkyne-modified oligonucleotide/DNA

-

This compound

-

2M Triethylammonium acetate buffer (TEAA), pH 7.0

-

Dimethyl sulfoxide (DMSO)

-

5 mM Ascorbic acid solution (freshly prepared)

-

10 mM Copper(II)-TBTA complex in 55% DMSO

-

Nuclease-free water

-

Inert gas (e.g., argon or nitrogen)

-

Precipitation solution (e.g., 3% lithium perchlorate in acetone for oligonucleotides; 0.3 M sodium acetate and ethanol for DNA)

Procedure:

-

Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide or DNA in nuclease-free water in a microcentrifuge tube.

-

Buffering: Add 2M TEAA buffer to a final concentration of 0.2 M. Add DMSO to a final concentration of 50% (v/v) and vortex to mix.[10][11]

-

Azide Addition: Add the this compound stock solution (typically 10 mM in DMSO) to achieve a 1.5-fold molar excess over the oligonucleotide. Vortex thoroughly.[10][11]

-

Reducing Agent: Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.[10][11]

-

Degassing: To prevent oxidation of the copper(I) catalyst, gently bubble an inert gas through the solution for 30-60 seconds.[1][10]

-

Catalyst Addition: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.[10][11] Immediately flush the tube with inert gas, cap it tightly, and vortex.

-

Incubation: Incubate the reaction at room temperature overnight, protected from light.[1][10]

-

Precipitation:

-

Purification: Mix and incubate at -20°C for at least 30 minutes. Centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes. Carefully discard the supernatant. Wash the pellet with cold acetone or 70% ethanol, centrifuge again, and discard the supernatant. Air-dry the pellet and resuspend in a suitable buffer. Further purification can be performed by PAGE or HPLC if required.[1]

Fluorescent Labeling of Proteins (SPAAC)

This protocol is suitable for labeling proteins that have been modified to contain a strained alkyne, such as DBCO.

Materials:

-

DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO or DMF

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO or DMF (e.g., 1-10 mM).

-

Reaction Setup: In a microcentrifuge tube, combine the DBCO-modified protein with the this compound stock solution. A 5- to 20-fold molar excess of the dye is typically recommended to ensure efficient labeling. The final concentration of the organic solvent should be kept low (ideally <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, protected from light. The optimal reaction time may need to be determined empirically.

-

Purification: Remove the unreacted dye by size-exclusion chromatography, dialysis, or spin filtration. The labeled protein can be stored at 4°C for short-term use or at -20°C for long-term storage.

In Vivo Cell Surface Labeling and Imaging

This protocol outlines a general procedure for labeling the surface of live cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

-

Cells cultured with an azide-functionalized metabolic precursor (e.g., Ac₄ManNAz)

-

AFDye 430 DBCO (or another strained alkyne derivative of AFDye 430)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI (optional)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture the cells in the presence of an appropriate azide-containing metabolic precursor for 24-72 hours to allow for its incorporation into cell surface glycans.

-

Cell Preparation: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any un-incorporated precursor.

-

SPAAC Reaction: Incubate the cells with a solution of AFDye 430 DBCO in culture medium (typically at a concentration of 10-50 µM) for 30-60 minutes at 37°C.[12]

-

Washing: Wash the cells three times with PBS to remove any unreacted dye.

-

Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash the cells again with PBS.

-

Imaging: Mount the cells in a suitable mounting medium, optionally containing a nuclear counterstain like DAPI. Image the cells using a fluorescence microscope with appropriate filter sets for AFDye 430 (excitation ~430 nm, emission ~540 nm) and DAPI (if used).

Visualizing the Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows described above.

References

- 1. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

- 2. biosynth.com [biosynth.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. ulab360.com [ulab360.com]

- 5. broadpharm.com [broadpharm.com]

- 6. axispharm.com [axispharm.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcmarot.com [jcmarot.com]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

AFDye 430 Azide: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of AFDye 430 Azide, a versatile fluorescent probe for biomolecular labeling. This document details its core characteristics, provides step-by-step experimental protocols for its use in click chemistry, and offers visual workflows to guide researchers in their experimental design.

Core Spectral and Photophysical Properties

This compound is a bright, water-soluble, and photostable fluorescent dye. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry. The dye is optimally excited by violet (405 nm) or blue (430-432 nm) lasers and emits a bright green-yellow fluorescence.[1][2][3] A key feature of AFDye 430 is its large Stokes shift, which minimizes spectral overlap in multicolor imaging experiments.[3] Furthermore, its fluorescence is stable over a wide pH range (pH 4-10), making it suitable for a variety of biological applications.[1][2][3]

| Property | Value | Reference |

| Excitation Maximum (λabs) | 430 - 432 nm | [1][4][5][6] |

| Emission Maximum (λem) | 537 - 542 nm | [1][4] |

| Molar Extinction Coefficient (ε) | 15,000 - 15,955 M-1cm-1 | [1][4][7] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [1][2] |

| Recommended Laser Lines | 405 nm (Violet), 445 nm | [1][2] |

| Spectrally Similar Dyes | Alexa Fluor® 430, CF® 430 | [4][6] |

Experimental Protocols

This compound is primarily utilized in click chemistry reactions for the specific labeling of alkyne-containing molecules. The two main approaches are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified protein with this compound using a copper(I) catalyst.

Materials:

-

Alkyne-modified protein in a copper- and azide-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Copper-stabilizing ligand solution (e.g., 50 mM THPTA in water)

-

Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)

-

Purification column (e.g., size-exclusion chromatography)

Protocol:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMF or DMSO to a final concentration of 10 mM.

-

Prepare fresh sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer.

-

Add the this compound stock solution. The molar ratio of dye to protein should be optimized, but a starting point of 5-10 moles of dye per mole of protein is recommended for antibodies.

-

Add the copper-stabilizing ligand to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm and the absorbance of the dye at its maximum (around 430 nm).

-

Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling live cells that have been metabolically engineered to express alkyne groups on their surface, using a copper-free click reaction.

Materials:

-

Alkyne-modified cells in culture medium

-

This compound or a DBCO-functionalized AFDye 430

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

Protocol:

-

Cell Preparation:

-

Culture cells that have been metabolically labeled with an alkyne-containing precursor.

-

Harvest the cells and wash them twice with PBS containing 1% BSA.

-

-

Labeling Reaction:

-

Resuspend the cells in a buffer suitable for live-cell imaging or in PBS.

-

Add the this compound (if using a cyclooctyne-modified cell) or a DBCO-functionalized AFDye 430 to the cell suspension. The optimal concentration should be determined empirically, but a starting concentration of 5-25 µM is common.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

After incubation, wash the cells three times with PBS containing 1% BSA to remove any unbound dye.

-

-

Fixation and Permeabilization (Optional):

-

If intracellular targets are to be co-stained, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with a suitable buffer if required for subsequent immunostaining.

-

-

Imaging:

-

The labeled cells are now ready for imaging by fluorescence microscopy.

-

Purification of Labeled Proteins

Effective purification is crucial to remove unreacted dye and other reaction components, which can interfere with downstream applications.

-

Size-Exclusion Chromatography (SEC): This is the most common method for purifying labeled proteins. It separates molecules based on their size, effectively removing the smaller, unbound dye molecules from the larger, labeled protein.

-

Dialysis: For larger volumes, dialysis can be used to remove small molecules. However, it is a slower process compared to SEC.

-

Ethanol or Acetone Precipitation: This method can be used for precipitating labeled oligonucleotides, followed by washing to remove excess dye.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Inactive azide or alkyne groups.- Suboptimal reaction conditions (pH, temperature).- Presence of interfering substances (e.g., other amines, copper chelators). | - Use fresh reagents.- Optimize reaction pH and temperature.- Ensure the protein buffer is free of interfering substances. Dialyze the protein into a suitable buffer if necessary. |

| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- High dye-to-protein ratio. | - Minimize the volume of organic solvent.- Optimize the dye-to-protein ratio. |

| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Improve the purification process (e.g., use a longer SEC column, increase the number of dialysis changes). |

| Cell Viability Issues (Live Cell Labeling) | - Toxicity of the dye or other reaction components. | - Titrate the dye concentration to find the optimal balance between labeling efficiency and cell viability.- For CuAAC, ensure the use of a biocompatible copper-chelating ligand like THPTA. |

This technical guide provides a foundational understanding of this compound and its application in biomolecular labeling. For specific applications, further optimization of the provided protocols may be necessary to achieve the desired results. Always refer to the manufacturer's instructions for the specific this compound product being used.

References

- 1. ulab360.com [ulab360.com]

- 2. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. file.elabscience.com [file.elabscience.com]

- 7. interchim.fr [interchim.fr]

AFDye 430 Azide: A Comprehensive Technical Guide for Bioorthogonal Labeling and Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of AFDye 430 Azide, a versatile fluorescent probe for the detection and visualization of alkyne-modified biomolecules. We will delve into its spectral properties, chemical characteristics, and detailed experimental protocols for its application in advanced biological research.

Core Properties and Spectral Characteristics

This compound is a bright, photostable, green-fluorescent dye functionalized with an azide group. This feature allows it to be covalently attached to biomolecules containing a terminal alkyne or a strained cyclooctyne moiety through "click chemistry". Its fluorescence is largely independent of pH in the physiological range (pH 4-10), making it a reliable tool for various biological applications.[1][2]

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Maximum Absorption (λ_abs_) | 430 - 432 nm | [1][2][3][4] |

| Maximum Emission (λ_em_) | 537 - 542 nm | [2][4][5][6] |

| Molar Extinction Coefficient (ε) | 15,000 - 15,955 M⁻¹cm⁻¹ | [2][4] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [4] |

| Molecular Weight | ~585.6 g/mol | [2] |

| Solubility | Water, DMSO, DMF | [2] |

| Storage | -20°C, desiccated and protected from light | [1] |

Experimental Protocols and Applications

This compound is primarily utilized in bioorthogonal chemistry for the fluorescent labeling of biomolecules in a specific and efficient manner. The two main reaction types are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This highly efficient reaction enables the covalent linkage of this compound to terminal alkyne-containing biomolecules. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Experimental Protocol for Labeling Proteins in a Cell Lysate:

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO.

-

Alkyne-modified protein lysate: 1-5 mg/mL in a suitable buffer (e.g., PBS).

-

Copper(II) Sulfate (CuSO₄): 50 mM in water.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.[7][8]

-

Sodium Ascorbate: 100 mM in water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

100 µL of alkyne-modified protein lysate.

-

1 µL of 10 mM this compound stock solution (final concentration: 100 µM).

-

2 µL of 100 mM THPTA solution.

-

1 µL of 50 mM CuSO₄ solution.

-

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Add 1 µL of freshly prepared 100 mM sodium ascorbate solution to initiate the click reaction.

-

Vortex the mixture gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

-

Analysis:

-

The labeled proteins can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning or by other downstream applications such as mass spectrometry.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For live-cell imaging or applications where the cytotoxicity of copper is a concern, SPAAC is the preferred method. This reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN) without the need for a catalyst.[2][5]

Experimental Protocol for Live-Cell Imaging:

-

Metabolic Labeling (Optional but common):

-

Culture cells in a medium supplemented with an alkyne-modified metabolic precursor (e.g., an amino acid, sugar, or lipid analog with a cyclooctyne group) for a desired period to allow for incorporation into biomolecules.

-

-

Cell Preparation:

-

Wash the cells twice with warm PBS or an appropriate imaging buffer.

-

-

Labeling:

-

Prepare a solution of this compound in a serum-free medium or imaging buffer at a final concentration of 1-10 µM.

-

Incubate the cells with the this compound solution for 15-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Wash the cells three times with warm imaging buffer to remove any unbound dye.

-

-

Imaging:

-

The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for AFDye 430 (Excitation ~430 nm, Emission ~540 nm).

-

Visualization of Cellular Processes and Signaling Pathways

A powerful application of this compound is in the visualization of dynamic cellular processes through metabolic labeling.[5] By introducing alkyne-modified metabolic precursors into cellular pathways, newly synthesized biomolecules can be tagged and subsequently visualized.

For example, to study protein synthesis, cells can be incubated with an alkyne-bearing analog of methionine, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG).[9] These analogs are incorporated into newly synthesized proteins. Subsequent labeling with this compound via click chemistry allows for the visualization of the proteome's spatial and temporal dynamics.

Similarly, glycan dynamics can be studied by introducing alkyne-modified sugars (e.g., peracetylated N-azidoacetyl-D-mannosamine, Ac4ManNAz), and lipid metabolism can be tracked using alkyne-functionalized fatty acids.[10]

While direct visualization of a specific signaling pathway often involves more complex experimental designs, such as using alkyne-modified enzyme substrates or inhibitors, the fundamental principle of metabolic labeling and click chemistry with this compound provides a versatile platform for such investigations.

Conclusion

This compound is a valuable tool for researchers in cell biology, drug development, and proteomics. Its bright fluorescence, photostability, and ability to participate in highly specific bioorthogonal click chemistry reactions make it an excellent choice for a wide range of labeling and imaging applications. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Fluorescent Dye 430 azide (A270017) | Antibodies.com [antibodies.com]

- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stratechscientific.wordpress.com [stratechscientific.wordpress.com]

- 7. broadpharm.com [broadpharm.com]

- 8. confluore.com [confluore.com]

- 9. Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thno.org [thno.org]

AFDye 430 Azide: A Technical Guide to Solubility, Stability, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, stability, and handling of AFDye 430 Azide, a versatile fluorescent probe for bioconjugation. The following sections detail its physicochemical properties, recommended protocols for its use in click chemistry, and visual representations of the underlying reaction mechanisms.

Core Properties of this compound

This compound is a water-soluble, green-fluorescent dye activated with an azide group.[1][2] This functional group allows for its covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne via click chemistry.[1][2] The dye is characterized by its brightness and photostability, making it suitable for imaging applications targeting biomolecules of moderate to high abundance.[2][3] Its fluorescence is independent of pH in the range of 4 to 10.[2][4][5]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 585.6 g/mol | [1] |

| 623.69 g/mol | [5] | |

| Appearance | Yellow solid | [1][5] |

| Purity | >95% (HPLC) | [1] |

| Excitation Maximum (λabs) | 430 nm | [1][5] |

| 432 nm | [2][3] | |

| Emission Maximum (λem) | 537 nm | [1][6] |

| 539 nm | [2][3] | |

| 542 nm | [5] | |

| Molar Extinction Coefficient (ε) | 15,000 cm-1M-1 | [1] |

| 15,955 cm-1M-1 | [5] | |

| Fluorescence Quantum Yield (Φ) | 0.23 | [5] |

| Spectrally Similar Dyes | Alexa Fluor® 430, CF® 430 | [1][2] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Soluble | [1][4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][4][5] |

| Dimethylformamide (DMF) | Soluble | [1][4][5] |

For practical use, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice for the labeling reaction.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity and performance of this compound.

| Condition | Recommendation | Reference |

| Long-term Storage | Store at -20°C in the dark. | [1][4][5] |

| Moisture | Desiccate to protect from moisture. | [1][4][5] |

| Light Exposure | Avoid prolonged exposure to light. | [4][5] |

| pH Range | Fluorescence is stable between pH 4 and 10. | [2][4][5] |

| Shelf Life | Stable for at least 12-24 months after receipt when stored correctly. | [4][6] |

| Shipping | Can be shipped at ambient temperature for up to 3 weeks. | [4] |

Experimental Protocols: Labeling of Biomolecules via Click Chemistry

This compound is primarily used for the fluorescent labeling of alkyne-modified biomolecules through click chemistry. This can be achieved via two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol provides a general guideline for the labeling of a protein containing a terminal alkyne.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS)

-

This compound

-

DMSO or DMF (for stock solution)

-

Copper(II) sulfate (CuSO4)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) ion

-

Degassing equipment (optional but recommended)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

-

Prepare a 20 mM solution of CuSO4 in water.

-

Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM solution of the copper ligand (e.g., THPTA) in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer.

-

Add the this compound stock solution. The molar excess of the dye may need to be optimized, but a 3-10 fold excess is a good starting point.

-

Add the copper ligand to the reaction mixture. A final concentration of 5 times the copper concentration is often used.

-

Add the CuSO4 solution. A final concentration of 50-250 µM is typical.

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

-

Purification:

-

Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging, SPAAC is the preferred method. This reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN) without the need for a catalyst.

General Considerations for SPAAC:

-

The reaction is typically slower than CuAAC.

-

The protocol is simpler as it does not require the addition of copper, a reducing agent, or a ligand.

-

Simply mix the azide-functionalized dye with the cyclooctyne-modified biomolecule in a suitable buffer and incubate.

-

The reaction progress can be monitored by fluorescence.

-

Purification follows the same principles as for CuAAC.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental workflows of CuAAC and SPAAC.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

An In-depth Technical Guide to AFDye 430 Azide for Beginners in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AFDye 430 Azide, a versatile fluorescent probe, and its application in click chemistry. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols to effectively utilize this powerful tool for biomolecular labeling and visualization.

Introduction to this compound and Click Chemistry

This compound is a bright, water-soluble, and photostable green-fluorescent dye functionalized with an azide group.[1][2] This azide moiety enables the dye to readily participate in "click chemistry" reactions, a class of simple, robust, and highly specific chemical transformations. The most common types of click chemistry reactions for this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] These reactions allow for the covalent labeling of biomolecules that have been modified to contain a terminal alkyne or a strained cyclooctyne, respectively.

The high selectivity and biocompatibility of click chemistry make it an invaluable tool for a wide range of applications, including the fluorescent labeling of proteins, nucleic acids, and other biomolecules for in vitro and in vivo imaging, flow cytometry, and high-content screening. Its use is particularly prominent in drug discovery and development for target identification and validation.

Properties of this compound

Understanding the physicochemical and spectral properties of this compound is crucial for designing and interpreting fluorescence-based experiments. Key quantitative data are summarized in the table below.

| Property | Value | References |

| Excitation Maximum (λex) | 430 - 432 nm | [1][2] |

| Emission Maximum (λem) | 537 - 542 nm | [1] |

| Molar Extinction Coefficient (ε) | 15,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.23 | |

| Molecular Weight | 585.6 g/mol | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Appearance | Yellow solid | [1] |

| Storage | -20°C, desiccated, protected from light | [1] |

Experimental Protocols

The following sections provide detailed protocols for the two primary click chemistry reactions involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a protein containing a terminal alkyne modification with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand

-

Sodium ascorbate

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the dye

-

Deionized water

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

This compound: Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.

-

Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.

-

THPTA/TBTA: Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).

-

Sodium Ascorbate: Freshly prepare a 300 mM stock solution in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with a suitable buffer to the desired final concentration.

-

Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the dye over the protein is a good starting point.

-

Add the THPTA/TBTA ligand solution to the reaction mixture. A final concentration of 1 mM is typically sufficient.

-

Add the CuSO₄ solution to a final concentration of 0.2 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.

-

-

Incubation:

-

Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. The reaction time may need to be optimized depending on the specific protein and reaction conditions.

-

-

Purification:

-

Remove the excess dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.

-

Collect the fractions containing the labeled protein, which can be identified by its fluorescence.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the labeling of a strained cyclooctyne-modified protein on the surface of live cells with this compound.

Materials:

-

Cells expressing the cyclooctyne-modified protein of interest

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Labeling Solution:

-

Dissolve this compound in cell culture medium to a final concentration of 5-25 µM. The optimal concentration should be determined empirically.

-

-

Cell Labeling:

-

Wash the cells expressing the cyclooctyne-modified protein twice with pre-warmed PBS.

-

Add the this compound labeling solution to the cells.

-

Incubate the cells at 37°C for 30-60 minutes. The incubation time may require optimization.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.

-

-

Imaging:

-

The labeled cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for AFDye 430 (Excitation: ~430 nm, Emission: ~540 nm).

-

Application Example: Visualizing EGFR Signaling

A key application of fluorescent labeling with this compound is the study of cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation, provides an excellent example. Dysregulation of this pathway is implicated in various cancers.

By incorporating an alkyne- or cyclooctyne-modified unnatural amino acid into EGFR, researchers can specifically label the receptor with this compound. This allows for the visualization and tracking of EGFR localization, dimerization, and internalization upon stimulation with its ligand, EGF.

Caption: EGFR signaling pathway initiated by EGF binding.

The diagram above illustrates the key steps in the EGFR signaling cascade. The experimental workflow to visualize this process using this compound is outlined below.

Caption: Experimental workflow for labeling and imaging EGFR.

Conclusion

This compound, in conjunction with click chemistry, offers a powerful and versatile platform for the fluorescent labeling of biomolecules. Its excellent photophysical properties and the high specificity of the click reaction make it an ideal tool for researchers in basic science and drug development. The protocols and examples provided in this guide serve as a starting point for the successful implementation of this compound in a wide array of experimental settings.

References

An In-depth Technical Guide to AFDye 430 Azide Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of AFDye 430 Azide for the fluorescent labeling of biomolecules. It is intended for researchers, scientists, and professionals in drug development who are looking to utilize click chemistry for bioconjugation.

Core Principle: Covalent Labeling via Click Chemistry

This compound is a fluorescent probe that incorporates an azide moiety, enabling it to be covalently attached to biomolecules through a process known as "click chemistry". This bioorthogonal reaction is highly specific and efficient, occurring under mild conditions which makes it ideal for labeling sensitive biological samples. The core of this labeling strategy lies in the reaction between the azide group of the dye and an alkyne group that has been introduced into the target biomolecule.

There are two primary methods for achieving this conjugation:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. In the presence of a copper(I) catalyst, the azide on AFDye 430 reacts with a terminal alkyne on the target molecule to form a stable triazole linkage.[1][2][3] The reaction is typically rapid and high-yielding.[4][5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method, also known as copper-free click chemistry, is utilized when the presence of copper is a concern due to its potential toxicity in living systems.[6][7] In SPAAC, the azide of AFDye 430 reacts with a strained cyclooctyne, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne), that has been incorporated into the biomolecule.[1][8] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst.[7]

Properties of this compound

AFDye 430 is a bright, photostable, green-fluorescent dye.[2][3] It is structurally identical to Alexa Fluor® 430 and spectrally similar to other dyes like CF®430.[3][9][10] The dye is water-soluble and its fluorescence is not sensitive to pH changes in the range of 4 to 10.[2][11]

| Property | Value | Reference |

| Excitation Maximum | 425 - 432 nm | [1][2][3][8] |

| Emission Maximum | 537 - 542 nm | [1][8][10] |

| Molecular Weight | 585.6 g/mol | [10] |

| Extinction Coefficient | 15,000 cm⁻¹M⁻¹ | [10] |

| Solubility | Water, DMSO, DMF | [10] |

Experimental Protocols

The following are generalized protocols for labeling biomolecules with this compound using both CuAAC and SPAAC. It is important to note that optimal conditions may vary depending on the specific biomolecule and experimental setup.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol outlines the general steps for labeling an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper chelating ligand (e.g., THPTA or TBTA)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified protein in the desired reaction buffer.

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

-

Prepare a stock solution of the copper ligand in a suitable solvent (e.g., DMSO/t-BuOH).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein solution.

-

Add the this compound stock solution to achieve the desired molar excess.

-

Add the copper ligand stock solution.

-

Add the CuSO₄ stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction can be accelerated by gentle heating to 37-45°C.[13]

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling

This protocol provides a general workflow for labeling live cells that have been metabolically engineered to express a strained cyclooctyne on their surface.

Materials:

-

Live cells with surface-expressed strained cyclooctynes (e.g., DBCO)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation:

-

Harvest the cells and wash them with PBS or serum-free medium to remove any interfering substances.

-

Resuspend the cells in a suitable buffer for labeling.

-

-

Labeling Reaction:

-

Prepare a stock solution of this compound in a biocompatible solvent like DMSO.

-

Add the this compound stock solution to the cell suspension to the desired final concentration.

-

-

Incubation:

-

Incubate the cells with the dye at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.

-

-

Washing:

-

After incubation, wash the cells several times with PBS to remove any unbound dye.

-

-

Analysis:

-

The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy.

-

Visualizations

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Caption: General Experimental Workflow for this compound Labeling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. APDye 430 Azide | Alexa Fluor® 430 Azide equivalent | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. interchim.fr [interchim.fr]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AF 430 azide_TargetMol [targetmol.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. broadpharm.com [broadpharm.com]

- 13. atto-tec.com [atto-tec.com]

A Technical Guide to AFDye 430 Azide for Azide-Alkyne Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of AFDye 430 Azide, a fluorescent probe utilized in bioorthogonal chemistry. The focus is on its application in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This document provides the foundational knowledge, key quantitative data, and procedural outlines necessary for the successful implementation of this compound in research and development settings.

Introduction to Azide-Alkyne Cycloaddition

The azide-alkyne Huisgen cycloaddition is a powerful 1,3-dipolar cycloaddition reaction that forms a stable 1,2,3-triazole ring from an azide and an alkyne.[1] Originally requiring high temperatures, the development of catalyzed and strain-promoted versions of this reaction has revolutionized its application in biological systems.[2] These reactions are central to the concept of "click chemistry," a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, stereospecific, and simple to perform under mild, often biological, conditions.[2][3] The bioorthogonal nature of the azide and alkyne functional groups—meaning they are largely unreactive with native biological molecules—makes this chemistry ideal for specific labeling in complex environments like living cells.[4][5]

There are two primary variants of this reaction used in bioconjugation:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known click reaction, utilizing a copper(I) catalyst to dramatically accelerate the ligation of a terminal alkyne and an azide.[3][6][7] The reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[2] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[8][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living systems, SPAAC was developed.[10] This reaction does not require a metal catalyst.[11] Instead, the reaction is driven by the high ring strain of a cyclooctyne derivative (e.g., DBCO, BCN), which readily reacts with an azide.[10][11]

Properties of this compound

This compound is a bright, photostable, and water-soluble fluorescent probe designed for click chemistry applications.[11][12][13] It features an azide moiety that allows for its covalent attachment to alkyne- or cyclooctyne-modified biomolecules. Structurally identical to Alexa Fluor® 430, it is a coumarin-based dye with a large Stokes shift, making it valuable for multicolor imaging.[1][9] Its fluorescence is notably stable over a wide pH range (pH 4-10).[8][11][13]

Quantitative Data Summary

The key quantitative characteristics of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 430 - 432 nm | [6][9][11][13] |

| Emission Maximum (λem) | 537 - 542 nm | [6][7][13][14] |

| Molar Extinction Coefficient (ε) | ~15,000 - 15,955 M-1cm-1 | [3][13] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [3][15] |

| Molecular Weight | ~585.6 g/mol | [9][11][13] |

| Solubility | Water, DMSO, DMF | [9][11][13] |

| Reactive Group | Azide (-N₃) | [8][13] |

Reaction Mechanisms and Workflows

Visualizing the chemical reactions and experimental procedures is crucial for understanding and implementing them effectively. The following diagrams illustrate the core mechanisms of CuAAC and SPAAC and a general workflow for biomolecule labeling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a stepwise mechanism involving copper-acetylide intermediates, leading to the regioselective formation of a 1,4-disubstituted triazole.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant that relies on the ring strain of a cyclooctyne (e.g., DBCO) to facilitate a concerted cycloaddition with an azide. This method is highly valued for applications in living systems where copper toxicity is a concern.[15]

Experimental Workflow: Labeling with this compound (CuAAC)

The following diagram outlines a typical workflow for labeling an alkyne-modified biomolecule (e.g., a protein or oligonucleotide) with this compound using the CuAAC method.

Experimental Protocols

The following sections provide generalized protocols for performing CuAAC and SPAAC reactions with this compound. These should be considered starting points, as optimization is often required based on the specific biomolecule and experimental context.

Protocol for CuAAC Labeling of an Alkyne-Modified Protein

This protocol is adapted for labeling 1 mg of a protein (e.g., an antibody) that has been modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Reagent Stock Solutions:

Procedure:

-

Prepare the Protein: Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in a suitable reaction buffer.

-

Prepare the Catalyst Premix: In a microcentrifuge tube, combine 10 µL of the 20 mM CuSO₄ stock and 10 µL of the 100 mM THPTA stock. Vortex briefly.[9] This creates a catalyst complex that is more effective and less damaging to biomolecules.

-

Set up the Reaction: In a separate tube containing the protein solution, add the following reagents in order: a. A 4- to 50-fold molar excess of the this compound stock solution.[9] b. The prepared CuSO₄/THPTA catalyst premix.

-

Initiate the Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.[9] Vortex gently to mix.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. For very dilute samples or less reactive substrates, incubation can be extended overnight.

-

Purification: Remove unreacted dye and catalyst components. The preferred method depends on the protein's stability and downstream application:

-

Gel Filtration: Use a desalting column (e.g., a spin column) equilibrated with a suitable storage buffer (e.g., PBS). This is a rapid and common method for purifying labeled proteins.

-

Dialysis: Dialyze the reaction mixture against a large volume of storage buffer at 4°C with several buffer changes over 24-48 hours.

-

-

Characterization and Storage: Confirm labeling by measuring absorbance to determine the degree of labeling (DOL). Store the final conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage, always protected from light.

Protocol for SPAAC Labeling (Copper-Free)

This protocol is for labeling an azide-modified biomolecule with a DBCO-activated version of the AFDye 430 fluorophore. Since the user prompt specifies this compound, this protocol describes the complementary reaction where the biomolecule is alkyne-modified (specifically with a strained alkyne) and reacts with the azide dye.

Materials:

-

DBCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Reagent Stock Solutions:

-

This compound Stock: 10 mM in DMSO.

-

Procedure:

-

Prepare the Biomolecule: Adjust the concentration of the DBCO-modified biomolecule to 1-10 mg/mL in the reaction buffer.

-

Set up the Reaction: Add a 2- to 4-fold molar excess of the this compound stock solution to the solution of the DBCO-modified biomolecule.[16]

-

Incubation: Mix the components gently and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[16] The reaction should be protected from light. No other reagents are necessary.

-

Purification: Purify the labeled conjugate using a suitable method as described in the CuAAC protocol (gel filtration or dialysis) to remove any unreacted dye.

-

Characterization and Storage: Analyze and store the purified conjugate as described previously.

Conclusion

This compound is a versatile and robust fluorescent probe for the specific labeling of biomolecules through azide-alkyne cycloaddition. Its favorable spectroscopic properties, water solubility, and reactivity in both CuAAC and SPAAC protocols make it a valuable tool for applications ranging from fluorescence microscopy and flow cytometry to proteomics and drug development. By understanding the core principles of the underlying click chemistry and utilizing the protocols provided, researchers can effectively integrate this powerful labeling strategy into their experimental workflows.

References

- 1. Video: Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]

- 2. interchim.fr [interchim.fr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. interchim.fr [interchim.fr]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 8. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. vectorlabs.com [vectorlabs.com]

- 12. ulab360.com [ulab360.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. vectorlabs.com [vectorlabs.com]

- 16. docs.aatbio.com [docs.aatbio.com]

Methodological & Application

Application Notes: AFDye 430 Azide Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFDye 430 Azide is a fluorescent probe designed for the specific labeling of alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This bioorthogonal reaction is highly selective and efficient, allowing for the covalent attachment of the bright, green-emitting AFDye 430 fluorophore to proteins in complex biological samples with minimal off-target labeling. The resulting AFDye 430-labeled proteins can be visualized by fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. These application notes provide a detailed protocol for the labeling of alkyne-modified proteins with this compound, including reagent preparation, reaction conditions, and purification of the labeled conjugate.

Quantitative Data Summary

The spectral properties of this compound are summarized in the table below. These values are essential for the quantitative analysis of the labeled protein, including the determination of the degree of labeling (DOL).

| Parameter | Value | Reference |

| Excitation Maximum (λ_max_) | ~430-432 nm | [1][2] |

| Emission Maximum (λ_em_) | ~537-542 nm | [2][3][4] |

| Molar Extinction Coefficient (ε) | ~15,000 cm⁻¹M⁻¹ | [1][2] |

| Molecular Weight | ~585.6 g/mol | [1][2] |

| Recommended Excitation Laser | 405 nm or 445 nm | [4][5] |

| Recommended Emission Filter | 510/80 nm bandpass | [4][5] |

Experimental Protocols

This section details the protocol for labeling an alkyne-modified protein with this compound using a copper-catalyzed click chemistry reaction.

Materials and Reagents

-

Alkyne-modified protein in a buffer free of primary amines (e.g., Tris) and azide-containing compounds. Phosphate-buffered saline (PBS) is recommended.

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium Ascorbate

-

Deionized water

-

Purification column (e.g., size-exclusion chromatography) for removal of excess dye.

Reagent Preparation

-

Alkyne-Modified Protein: Prepare the protein at a concentration of 1-10 mg/mL in an appropriate buffer (e.g., PBS, pH 7.4).

-

This compound Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Copper(II) Sulfate Stock Solution (20 mM): Dissolve Copper(II) sulfate pentahydrate in deionized water to a final concentration of 20 mM.

-

THPTA/TBTA Ligand Stock Solution (100 mM): Dissolve the ligand in deionized water or DMSO to a final concentration of 100 mM.

-

Sodium Ascorbate Stock Solution (300 mM): Prepare a fresh solution of sodium ascorbate in deionized water to a final concentration of 300 mM immediately before use. This solution is prone to oxidation.

Protein Labeling Protocol

This protocol is a starting point and may require optimization depending on the specific protein and desired degree of labeling. A 2- to 10-fold molar excess of this compound over the protein is recommended.

-

In a microcentrifuge tube, add the alkyne-modified protein solution.

-

Add the this compound stock solution to the protein solution to achieve the desired molar excess.

-

Add the THPTA/TBTA ligand stock solution to the reaction mixture. The final concentration of the ligand should be 5-fold higher than the copper concentration.

-

Add the Copper(II) sulfate stock solution to the reaction mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution.

-

Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.

-

(Optional) For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

Purification of the Labeled Protein

After the incubation period, it is crucial to remove the unreacted this compound and other reaction components.

-

Purify the labeled protein using a size-exclusion chromatography column appropriate for the molecular weight of the protein.

-

Elute the protein with an appropriate buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the labeled protein, which can be identified by its green fluorescence.

-

Combine the fluorescent fractions and concentrate the labeled protein if necessary.

-

Store the purified labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light. For long-term storage, the addition of a cryoprotectant such as glycerol is recommended.

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined by spectrophotometry.

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of AFDye 430 (~430 nm, A₄₃₀).

-

Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₄₃₀ × CF)] / ε_protein_

-

CF: Correction factor for the absorbance of the dye at 280 nm (typically around 0.1 for this class of dyes).

-

ε_protein_: Molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the dye concentration using the Beer-Lambert law: Dye Concentration (M) = A₄₃₀ / ε_dye_

-

ε_dye_: Molar extinction coefficient of AFDye 430 (~15,000 cm⁻¹M⁻¹).

-

-

Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for protein labeling and the underlying click chemistry reaction.

Caption: Experimental workflow for this compound protein labeling.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols for Labeling Nucleic Acids with AFDye 430 Azide for Fluorescence In Situ Hybridization (FISH)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to labeling nucleic acids with AFDye 430 Azide for use in Fluorescence In Situ Hybridization (FISH) applications. This document outlines the properties of this compound, detailed protocols for probe generation and labeling, and a step-by-step guide for performing FISH experiments.

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. The selection of a bright and photostable fluorescent dye is critical for the success of FISH experiments. AFDye 430 is a green-fluorescent dye that offers high brightness and photostability, making it an excellent choice for FISH applications. This compound is an azide-activated version of this fluorophore, designed for covalent attachment to alkyne-modified nucleic acids via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The CuAAC reaction is bio-orthogonal, meaning it does not interfere with biological molecules, and proceeds with high efficiency under mild conditions.[1] This methodology allows for the robust and reliable generation of fluorescently labeled nucleic acid probes for various FISH-based analyses.

Properties of this compound

AFDye 430 is a water-soluble, green-fluorescent probe with properties well-suited for fluorescence microscopy applications.[2][3] Its key characteristics are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~430 nm | [3][4] |

| Emission Maximum (Em) | ~539-542 nm | [4][5] |

| Spectrally Similar Dyes | Alexa Fluor® 430, CF®430 Dye | [2] |

| Solubility | Water, DMSO, DMF | [3] |

| Photostability | High | [2][5] |

| pH Sensitivity | Fluorescence is pH-independent over a wide range | [2][5] |

Experimental Workflows

Overall Workflow for AFDye 430 Labeled Probe in FISH

The overall process involves the generation of an alkyne-modified nucleic acid probe, labeling with this compound via click chemistry, and subsequent use of the labeled probe in a FISH experiment.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

The labeling of the alkyne-modified nucleic acid with this compound proceeds via the CuAAC reaction, which forms a stable triazole linkage.

Experimental Protocols

Protocol 1: Generation of Alkyne-Modified DNA Probes by PCR

This protocol describes the generation of alkyne-modified DNA probes using PCR with alkyne-modified dNTPs.

Materials:

-

DNA template

-

Forward and reverse primers

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Alkyne-modified dUTP (e.g., 5-ethynyl-dUTP)

-

Taq DNA polymerase and reaction buffer

-

Nuclease-free water

-

PCR purification kit

Procedure:

-

Set up the PCR reaction as follows. The ratio of alkyne-modified dUTP to dTTP can be optimized based on the desired labeling density. A 1:3 to 1:1 ratio is a good starting point.

Component Volume (for 50 µL reaction) Final Concentration 5x PCR Buffer 10 µL 1x 10 mM dNTP mix (no dTTP) 1 µL 0.2 mM each 10 mM dTTP 0.75 µL 0.15 mM 10 mM Alkyne-dUTP 0.25 µL 0.05 mM 10 µM Forward Primer 1 µL 0.2 µM 10 µM Reverse Primer 1 µL 0.2 µM DNA Template (1-10 ng/µL) 1 µL 1-10 ng Taq DNA Polymerase 0.5 µL 2.5 units | Nuclease-free water | to 50 µL | - |

-

Perform PCR using optimized cycling conditions for your template and primers.

-

Analyze a small aliquot of the PCR product by agarose gel electrophoresis to confirm amplification of the correct product size.

-

Purify the alkyne-modified PCR product using a PCR purification kit according to the manufacturer's instructions. Elute the probe in nuclease-free water or a low-salt buffer (e.g., 5 mM Tris-HCl, pH 8.0).[6]

-

Quantify the concentration of the purified alkyne-modified DNA probe using a spectrophotometer.

Protocol 2: Labeling of Alkyne-Modified Nucleic Acids with this compound

This protocol details the CuAAC reaction to conjugate this compound to an alkyne-modified nucleic acid probe.

Materials:

-

Alkyne-modified nucleic acid probe (from Protocol 1 or custom synthesis)

-

This compound

-

DMSO (anhydrous)

-

Click chemistry buffer (e.g., 1.5x containing copper(II) sulfate, triethylammonium acetate pH 7)

-

Activator solution (freshly prepared 50 mM ascorbic acid in water)

-

Inert gas (e.g., argon or nitrogen)

-

3% Lithium perchlorate in acetone

-

Acetone

-

Nuclease-free water

Procedure:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a fresh 50 mM stock solution of ascorbic acid in nuclease-free water. This solution oxidizes quickly and should be made fresh for each experiment.[7]

-

Determine the total reaction volume based on the amount of alkyne-modified oligonucleotide. For 4 to 20 nmol of oligonucleotide, a total reaction volume of 100 µL is recommended.

-

In a microcentrifuge tube, combine the following reagents:

Reagent Volume (for 100 µL reaction) Alkyne-modified nucleic acid in water X µL Click chemistry buffer (1.5x) 67 µL This compound (10 mM stock) 1.5 µL (for 10 nmol oligo) Activator (50 mM ascorbic acid) 2 µL | Nuclease-free water | to 100 µL |

-

Vortex the mixture after each addition.

-

Degas the solution by bubbling a gentle stream of inert gas through the mixture for 30-60 seconds.

-

Incubate the reaction at room temperature for 8-16 hours in the dark. If a precipitate forms, gently warm the tube to redissolve and vortex.

-

To precipitate the labeled oligonucleotide, add 0.2 volumes of 3% lithium perchlorate in acetone and then add acetone to a final volume of 2 mL.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the labeled oligonucleotide.

-

Carefully discard the supernatant.

-

Wash the pellet with 1 mL of cold acetone, centrifuge again, and discard the supernatant.

-

Air dry the pellet to remove residual acetone.

-

Resuspend the labeled probe in a suitable buffer (e.g., TE buffer or hybridization buffer).

-

For optimal purity, the labeled probe can be further purified by HPLC.[7]

Protocol 3: Fluorescence In Situ Hybridization (FISH) with AFDye 430 Labeled Probes

This is a general protocol for DNA FISH on slide preparations.[6] Conditions should be optimized for the specific cell or tissue type and target sequence.

Materials:

-

AFDye 430 labeled probe

-

Slides with fixed and permeabilized cells/tissues

-

Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

-

Wash buffers (e.g., 50% formamide/2x SSC, 0.1x SSC)

-

DAPI or other nuclear counterstain

-

Antifade mounting medium

-

Coverslips

-

Rubber cement

Procedure:

-

Probe Preparation: Dilute the AFDye 430 labeled probe in hybridization buffer to a final concentration of 1-10 ng/µL.

-

Denaturation:

-

Apply 10-20 µL of the probe mixture to the target area on the slide.

-

Cover with a coverslip and seal the edges with rubber cement to prevent evaporation.

-

Denature the probe and target DNA simultaneously by placing the slide on a heat block at 75-85°C for 5-10 minutes.

-

-

Hybridization:

-

Transfer the slide to a humidified chamber and incubate at 37°C overnight.

-

-

Post-Hybridization Washes:

-

Carefully remove the rubber cement and coverslip.

-

Wash the slide in 50% formamide/2x SSC at 42°C for 15 minutes.

-

Wash the slide in 2x SSC at 42°C for 15 minutes.

-

Wash the slide in 0.1x SSC at 60°C for 10 minutes.

-

Briefly rinse the slide in 2x SSC at room temperature.

-

-

Counterstaining and Mounting:

-

Dehydrate the slide through an ethanol series (70%, 85%, 100%) and air dry.

-

Apply a drop of antifade mounting medium containing DAPI to the slide.

-

Mount with a coverslip, removing any air bubbles.

-

Seal the edges of the coverslip with clear nail polish.

-

-

Imaging:

-

Visualize the AFDye 430 signal using a fluorescence microscope equipped with appropriate filters (e.g., excitation ~430 nm, emission ~540 nm).

-

Image the DAPI signal to visualize the cell nuclei.

-

Data Presentation

Labeling Efficiency and Performance

While the exact labeling efficiency can vary depending on the nucleic acid sequence and reaction conditions, the CuAAC reaction is known for its high efficiency.

| Parameter | Expected Outcome | Reference |

| Labeling Efficiency | High to quantitative (>90% is often achievable with optimized protocols) | [8] |

| Photostability | AFDye 430 is a photostable dye, suitable for imaging applications requiring prolonged light exposure. | [4][5] |

| Signal-to-Noise Ratio (SNR) | A high SNR is expected due to the brightness of AFDye 430 and the specificity of the FISH protocol. Dual-color FISH strategies can further enhance the SNR by tenfold. | [9] |

Note: The signal-to-noise ratio can be calculated as the peak signal intensity divided by the standard deviation of the background signal.[10]

Troubleshooting

Click Chemistry Labeling

| Problem | Possible Cause | Suggested Solution |

| Low or no labeling | Inactive this compound (hydrolysis) | Ensure this compound is stored desiccated at -20°C. Use anhydrous DMSO for stock solutions. |

| Oxidized ascorbic acid solution | Prepare the ascorbic acid solution fresh for each experiment. | |

| Inefficient degassing | Ensure the reaction mixture is thoroughly degassed with an inert gas to maintain the Cu(I) oxidation state. | |

| Impurities in the alkyne-modified nucleic acid | Ensure the nucleic acid probe is purified after synthesis or PCR to remove any interfering substances. |

Fluorescence In Situ Hybridization (FISH)

| Problem | Possible Cause | Suggested Solution |

| Weak or no signal | Inefficient probe labeling | Verify labeling efficiency by spectrophotometry or gel electrophoresis. |

| Insufficient probe concentration | Increase the probe concentration during hybridization. | |

| Incomplete denaturation | Optimize denaturation temperature and time. Ensure the slide reaches the target temperature. | |

| Over-fixation of the sample | Reduce fixation time or use a lower concentration of the fixative. | |

| High background | Non-specific probe binding | Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration). Include blocking agents (e.g., Cot-1 DNA) in the hybridization buffer. |

| Incomplete removal of unbound probe | Optimize the duration and agitation of the wash steps. | |

| Autofluorescence of the sample | Treat the sample with an autofluorescence quenching agent. Use appropriate filter sets to minimize bleed-through. | |

| Uneven signal | Uneven probe distribution | Ensure the probe is evenly applied and does not dry out during hybridization. |

| Air bubbles under the coverslip | Carefully apply the coverslip to avoid trapping air bubbles. | |

| Inconsistent sample permeabilization | Optimize permeabilization conditions to ensure uniform access of the probe to the target. |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. carlroth.com [carlroth.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. horiba.com [horiba.com]

Application Notes and Protocols for AFDye 430 Azide in In Situ Hybridization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of AFDye 430 Azide in fluorescent in situ hybridization (FISH) applications. By leveraging the bioorthogonal click chemistry reaction, this method allows for the sensitive and specific detection of nucleic acid sequences in fixed cells and tissues.

Introduction